5-Pyridin-2-yl-2H-pyrazol-3-ylamine

Coordination Chemistry Crystal Engineering Metallosupramolecular Chemistry

Researchers synthesizing kinase inhibitors or prototyping MOFs often face supply inconsistency with regioisomeric impurities that compromise chelation geometry. 5-Pyridin-2-yl-2H-pyrazol-3-ylamine (CAS 92352-29-9) eliminates this risk with its ortho-pyridinyl architecture, enabling predictable bidentate N-donor coordination and reliable hydrogen-bonding networks. • Ortho-pyridinyl configuration ensures proper hinge-region binding in kinase ATP-binding sites (e.g., FAK, b-Raf). • Enables construction of 1D-3D coordination polymers with predictable topologies for gas storage, catalysis, and sensing. • Favorable ADME profile: logP 1.64, PSA 67.59 Ų; metabolically stable phenol bioisostere for CNS programs. Bulk quantities available with full analytical documentation. Ships globally.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 92352-29-9
Cat. No. B1366653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pyridin-2-yl-2H-pyrazol-3-ylamine
CAS92352-29-9
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC(=NN2)N
InChIInChI=1S/C8H8N4/c9-8-5-7(11-12-8)6-3-1-2-4-10-6/h1-5H,(H3,9,11,12)
InChIKeyRJFHMLHZCNZQMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Pyridin-2-yl-2H-pyrazol-3-ylamine: A Pyridinyl-Pyrazole Building Block


5-Pyridin-2-yl-2H-pyrazol-3-ylamine (also known as 5-amino-3-(pyrid-2-yl)-1H-pyrazole) is a heterocyclic building block with the molecular formula C8H8N4 and molecular weight of 160.18 g/mol . It comprises a pyrazole ring substituted with a pyridine moiety at the 5-position, yielding a bidentate N-donor chelating architecture [1]. This compound is widely employed as a key intermediate in the synthesis of pharmaceuticals, particularly in anti-cancer and anti-inflammatory drug development .

1
Bidentate N,N-chelating ligand for coordination chemistry and MOF synthesis.
2
Regioisomer-specific scaffold for kinase inhibitor and anti-inflammatory intermediate synthesis.
3
Crystallographically characterized building block with established synthetic protocols.

5-Pyridin-2-yl-2H-pyrazol-3-ylamine: Irreplaceable by Analogs


While several pyridinyl‑pyrazole regioisomers share the same molecular formula (C8H8N4), their substitution patterns dictate distinct coordination geometries, electronic distributions, and synthetic accessibility. The 2‑pyridinyl derivative uniquely positions the pyridine nitrogen in the ortho‑position relative to the pyrazole‑pyridine bond, enabling a chelating bidentate binding mode that is inaccessible to 3‑ or 4‑pyridinyl regioisomers [1]. This steric and electronic differentiation fundamentally alters metal‑binding stoichiometry, hydrogen‑bonding network topologies, and resultant biological or catalytic activity profiles, making direct interchange of regioisomers or N‑substituted analogs without re‑validation scientifically unjustified [2].

Target
5-Pyridin-2-yl
Bidentate chelation via ortho-pyridine N
Substitutes
3-/4-Pyridinyl regioisomers
Monodentate or non-chelating; coordination geometry may shift unpredictably
Target
Established H-bonding networks
7+ structurally characterized complexes with directed anion/solvent H-bonds
Substitutes
Regioisomer variability
Hydrogen-bond topologies differ; network reproducibility limited
Target
Validated multi-gram synthesis
Documented scalable protocol; >60% yield
Substitutes
Limited synthetic data
Often mg-scale only; supply-chain risk for lead optimization

5-Pyridin-2-yl-2H-pyrazol-3-ylamine: Head-to-Head Comparison with Analogs


Ditopic Ligand Prototype for Coordination Complexes

5‑Pyridin‑2‑yl‑2H‑pyrazol‑3‑ylamine is the foundational prototype for a unique class of ditopic ligands capable of chelating both metal cations and charge‑balancing anions simultaneously [1]. Crystallographic studies reveal that the ligand consistently binds metal centers via its pyridinyl and pyrazolyl N‑donors in a bidentate fashion, while the amino‑pyrazole moiety engages in directed hydrogen‑bonding with anions or solvent molecules, generating complex network topologies that cannot be replicated by 3‑ or 4‑pyridinyl regioisomers [2].

Ditopic Ligand Prototype
Head-to-head
Exclusive bidentate chelation; 7 structurally characterized complexes (Mn, Fe, Cu, Zn)
3-/4-pyridinyl regioisomers: monodentate or non-chelating
Unique coordination geometry not accessible with other regioisomers.
X-ray structures confirm consistent bidentate N,N-chelation.
Coordination Chemistry Crystal Engineering Metallosupramolecular Chemistry

Scalable Multi-Gram Synthesis

An improved synthetic protocol for 5‑Pyridin‑2‑yl‑2H‑pyrazol‑3‑ylamine has been explicitly described and validated, delivering the compound on a multi‑gram scale [1]. This contrasts with many closely related pyridinyl‑pyrazole analogs for which only small‑scale (milligram) synthetic procedures are publicly documented, posing significant supply chain and reproducibility risks for hit‑to‑lead optimization or larger‑scale coordination studies .

Scalable Multi-Gram Synthesis
Cross-study comparable
Multi-gram scale; >60% yield after purification
Analogous regioisomers: typically sub-gram or unvalidated synthesis
Documented scalable protocol reduces supply uncertainty for SAR campaigns.
Validated under ethanol reflux; single-crystal intermediate characterization available.
Process Chemistry Medicinal Chemistry Ligand Synthesis

Physicochemical & ADME Predictions

Computational predictions assign 5‑Pyridin‑2‑yl‑2H‑pyrazol‑3‑ylamine a logP of 1.64 and a polar surface area (PSA) of 67.59 Ų [1]. These values fall within desirable ranges for CNS‑penetrant or orally bioavailable small molecules, while the regioisomeric 3‑pyridinyl and 4‑pyridinyl analogs exhibit significantly different hydrogen‑bonding patterns and predicted lipophilicities that may alter absorption and distribution profiles .

ADME Predictions
Class-level inference
logP 1.64; PSA 67.59 Ų
Within Lipinski and CNS MPO guidelines for CNS-penetrant small molecules
Predicted physicochemical profile supportive of CNS drug-like space.
In silico calculation; experimental ADME validation required.
Medicinal Chemistry ADME Prediction Drug Design

Commercial Availability and High Purity

5‑Pyridin‑2‑yl‑2H‑pyrazol‑3‑ylamine is widely available from multiple reputable suppliers in purities ≥95% (HPLC or NMR verified) . In contrast, its 3‑pyridinyl and 4‑pyridinyl regioisomers are less commonly stocked and often require custom synthesis, leading to longer lead times and higher costs .

Commercial Availability
Data to verify
≥95% purity (HPLC/NMR); multiple vendors (250 mg, 1 g)
3-pyridinyl analog often requires custom synthesis
Off-the-shelf availability supports rapid procurement and reduced lead time.
Supplier-reported purity; independent verification recommended.
Chemical Sourcing Compound Management Laboratory Procurement

5-Pyridin-2-yl-2H-pyrazol-3-ylamine: Key Application Scenarios


MOF and Coordination Polymer Design

The compound's unique ability to chelate metals and engage in hydrogen‑bonding with anions enables the construction of 1D, 2D, and 3D coordination networks with predictable topologies. It is the ligand of choice for researchers prototyping new MOFs for gas storage, catalysis, or sensing applications, as documented in the CrystEngComm and Dalton Transactions studies [1].

Kinase-Targeted Anticancer & Anti-Inflammatory Agents

As a versatile intermediate, 5‑Pyridin‑2‑yl‑2H‑pyrazol‑3‑ylamine serves as the core scaffold for generating libraries of pyrazolylaminopyridines and related heterocycles with demonstrated activity against protein kinases (e.g., FAK, b‑Raf). Its ortho‑pyridinyl substitution is critical for proper hinge‑region binding in kinase ATP‑binding sites [2].

Bioisosteric Replacement of Phenol Moieties

The pyrazole ring of this compound acts as a metabolically stable, H‑bond‑donating bioisostere of phenol. With a favorable logP of 1.64 and PSA of 67.59 Ų, it is frequently selected in medicinal chemistry campaigns to improve ADME properties while retaining target engagement, particularly in CNS‑penetrant programs [3].

Ditopic Ligand Libraries for Supramolecular Chemistry

The compound is the established prototype for a new class of ditopic ligands that simultaneously bind cations and anions. Researchers in supramolecular chemistry utilize it as a starting point for synthesizing functionalized derivatives (e.g., alkylated, acylated) to study anion‑recognition motifs, molecular switches, and self‑assembled architectures [4].

Application
Selection Property
Validation Focus
MOF and coordination polymer design
Bidentate chelation and anion-directed H-bonding
Single-crystal X-ray diffraction; network topology analysis
Kinase inhibitor intermediate synthesis
Ortho-pyridinyl scaffold for ATP-site hinge binding
Kinase inhibition assays; SAR exploration
Phenol bioisostere replacement (CNS programs)
Favorable logP (1.64) and PSA (67.59 Ų) for brain penetration
ADME profiling; metabolic stability studies
Supramolecular chemistry and ditopic ligand libraries
Prototypical ditopic ligand for cation-anion recognition
Anion-binding studies; self-assembly characterization

Technical Documentation Hub

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39 linked technical documents
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